molecular formula C18H14Cl2N2S B2395558 3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine CAS No. 241132-33-2

3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine

Cat. No.: B2395558
CAS No.: 241132-33-2
M. Wt: 361.28
InChI Key: QZHKYIPHKSWBHH-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzylsulfanyl group and a 2,4-dichlorobenzyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and an appropriate leaving group on the pyridazine ring.

    Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a similar nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The benzyl and dichlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The 2,4-dichlorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorobenzylsulfanyl)-4-methyl-4H-1,2,4-triazole
  • 3-(3,4-Dichlorobenzylsulfanyl)-4,5-diphenyl-4H-1,2,4-triazole
  • 2,4-Dichlorobenzyl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

3-(Benzylsulfanyl)-6-(2,4-dichlorobenzyl)pyridazine is unique due to its specific combination of functional groups and the pyridazine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzylsulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c19-15-7-6-14(17(20)11-15)10-16-8-9-18(22-21-16)23-12-13-4-2-1-3-5-13/h1-9,11H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHKYIPHKSWBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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